molecular formula C13H15NO4 B1525727 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid CAS No. 1143525-35-2

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Cat. No.: B1525727
CAS No.: 1143525-35-2
M. Wt: 249.26 g/mol
InChI Key: YLHQFJUQCHLXKT-UHFFFAOYSA-N
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Description

“1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1143525-35-2 . It has a molecular weight of 249.27 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-3-methyl-3-azetidinecarboxylic acid . The InChI code is 1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis of Novel Isomeric Analogs

One study reports the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, highlighting its potential use in synthesizing abnormally high molecular weight polypeptides. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound, indicating its utility in peptide synthesis and modification (Soriano, Podraza, & Cromwell, 1980).

Antispermatogenic Agents

Another research focus is the development of antispermatogenic agents, where halogenated 1-benzylindazole-3-carboxylic acids and their derivatives, including those related to the benzyloxycarbonyl group, demonstrated potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Biotransformations and Synthetic Applications

The catalysis by Rhodococcus erythropolis AJ270 demonstrates efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and their amide substrates. This process affords the corresponding azetidine-2-carboxylic acids and amides with high enantiomeric excess, showing the synthetic utility of these compounds in preparing chiral intermediates and drugs (Leng, Wang, Pan, Huang, & Wang, 2009).

Magnetic Composites

A study on chemically bonded iron carbonyl for magnetic composites based on phthalonitrile polymers demonstrates the application of dicarboxylic acid-containing 1,3-benzoxazine (a related structure) in improving the interfacial compatibility and magnetic properties of the composites. This research suggests the potential of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid derivatives in materials science, particularly in enhancing the functionality of magnetic composites (Jia, Xu, Zhao, & Liu, 2011).

Safety and Hazards

The compound has a GHS07 signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFJUQCHLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725541
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143525-35-2
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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